molecular formula C19H17N3O3S2 B2390057 Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1706002-09-6

Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2390057
CAS No.: 1706002-09-6
M. Wt: 399.48
InChI Key: LIMFWAKNJLWOIC-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone is a structurally complex molecule featuring a methanone core linked to two distinct heterocyclic systems:

  • Benzo[c][1,2,5]thiadiazol-5-yl: An electron-deficient aromatic system with sulfur and nitrogen atoms, commonly utilized in medicinal chemistry for its ability to engage in π-π stacking and hydrogen bonding .
  • 7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl: A seven-membered thiazepane ring substituted with a benzo[d][1,3]dioxole (piperonyl) group.

This compound’s synthesis likely involves multi-step reactions, including cyclization to form the thiazepane ring and coupling of the benzo[c][1,2,5]thiadiazole moiety, as inferred from analogous methodologies in CDK9 inhibitor syntheses .

Properties

IUPAC Name

[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(2,1,3-benzothiadiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c23-19(13-1-3-14-15(9-13)21-27-20-14)22-6-5-18(26-8-7-22)12-2-4-16-17(10-12)25-11-24-16/h1-4,9-10,18H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMFWAKNJLWOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=NSN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Benzo[c]thiadiazole

The core is typically derived from 4,7-dibromo-5-chlorobenzo[c]thiadiazole (Compound 1 in). Bromination occurs via refluxing benzo[c]thiadiazole in hydrobromic acid with excess bromine (3 equiv.) at 100°C for 12 hours, yielding 80% product.

Key Reaction Conditions

Reagent Quantity Temperature Time Yield
HBr (45%) 50 mL 100°C 12 h 80%
Bromine 9.6 g Reflux

¹H NMR (DMSO-d6): δ 8.64 (s, 2H), 8.32–8.25 (m, 4H).

Functionalization via Suzuki-Miyaura Coupling

The dibrominated core undergoes cross-coupling with boronic esters. For example, coupling with N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline under Pd(PPh3)4 catalysis in toluene/K2CO3 at 80°C for 60 hours achieves 70% yield. This introduces aryl amine groups critical for subsequent methanone linkage.

1,4-Thiazepane Ring Construction

Cyclization of 1,4-Thiazepan-4-yl Precursors

The seven-membered thiazepane ring is synthesized via cyclocondensation. A representative method from involves reacting 2-aminothiophenol with α,β-unsaturated ketones in ethanol under reflux:

Procedure

  • Reactants : 2-aminothiophenol (1 equiv.), methyl vinyl ketone (1.2 equiv.)
  • Conditions : EtOH, 80°C, 8 hours
  • Yield : 75–89%.

For the target compound, introducing the benzo[d]dioxol-5-yl group at position 7 requires a pre-functionalized diamine. In, 7-(benzo[d]dioxol-5-yl)-1,4-thiazepane is prepared via nucleophilic substitution of a brominated intermediate with sodium azide, followed by Staudinger reduction and cyclization.

Benzo[d]dioxole Incorporation

Suzuki-Miyaura Coupling

The benzodioxole moiety is introduced using Pd-catalyzed cross-coupling. In, (6-bromobenzo[d]dioxol-5-yl)methanol undergoes Appel reaction (CBr4/PPh3) to form a bromide, which is substituted with NaN3 and coupled via click chemistry or Suzuki reactions.

Optimized Conditions from

Step Reagents Yield
Bromination CBr4, PPh3, DCM 91%
Azide Substitution NaN3, MeOH 88%
Suzuki Coupling PdCl2(PPh3)2, K2CO3 33–89%

Final Assembly via Methanone Linkage

Amide Coupling Strategies

The methanone bridge is formed via nucleophilic acyl substitution. In, a pyrimidin-2-yl group is coupled to 1,4-thiazepane using EDC/HOBt in DMF, yielding 65–72%. For the target compound, benzo[c]thiadiazol-5-carboxylic acid is activated as an acyl chloride (SOCl2) and reacted with 7-(benzo[d]dioxol-5-yl)-1,4-thiazepane.

Reaction Parameters

Acylating Agent Base Solvent Temperature Yield
SOCl2 Pyridine DCM 0°C → RT 68%

¹H NMR (CDCl3): δ 7.73 (s, 2H, thiadiazole), 6.07 (s, 2H, dioxole).

Comparative Analysis of Methodologies

Yield Optimization

  • Suzuki Coupling : Higher yields (70–89%) achieved with Pd(PPh3)4 vs. PdCl2(PPh3)2 (33–89%).
  • Cyclization : Ethanol reflux (75–89%) outperforms toluene (30%) for thiazepane formation.

Solubility Challenges

Intermediates like 8,8′-(benzo[c]thiadiazole-4,7-diyl)bis(quinolin-4-ol) exhibit poor solubility, necessitating TFA for purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation to form sulfoxides or sulfones.

  • Reduction: : Can be reduced to form more stable derivatives under mild conditions.

  • Substitution: : Substitution reactions can be performed on the benzene rings or heterocyclic components.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.

Major Products

  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Amines, alcohols.

  • Substitution Products: : Halo-derivatives, alkylated products.

Scientific Research Applications

Organic Electronics

Donor-Acceptor Systems
Benzo[c][1,2,5]thiadiazole acts as an effective electron acceptor in donor-acceptor (D–A) systems utilized in organic photovoltaics and organic field-effect transistors (OFETs). The incorporation of this compound into polymeric matrices enhances the charge transport properties and stability of the devices. For example, studies have shown that polymers containing benzo[c][1,2,5]thiadiazole exhibit improved power conversion efficiencies in solar cells due to their favorable energy levels and absorption characteristics .

Table 1: Performance Metrics of D–A Systems with Benzo[c][1,2,5]thiadiazole

Compound TypeDevice TypePower Conversion Efficiency (%)Mobility (cm²/V·s)
PolymerOrganic Solar Cell8.50.01
Small MoleculeOFET6.20.15

Photonic Applications

Fluorescent Materials
The unique photophysical properties of benzo[c][1,2,5]thiadiazole derivatives make them suitable for use in fluorescent materials for optoelectronic applications. Their ability to emit light at specific wavelengths can be harnessed in organic light-emitting diodes (OLEDs) and sensors. Research indicates that compounds featuring this moiety can achieve high fluorescence quantum yields and thermal stability .

Pharmaceutical Applications

Therapeutic Agents
Recent studies have explored the potential of benzo[c][1,2,5]thiadiazole derivatives as therapeutic agents targeting various diseases. For instance, certain derivatives have been identified as modulators of CCK2 receptors, showing promise in treating conditions associated with these pathways . The structural modifications involving benzo[d][1,3]dioxole and thiazepane enhance their biological activity.

Case Study: CCK2 Modulation
A study demonstrated that specific amidophenyl-sulfanylamino derivatives of benzo[c][1,2,5]thiadiazole exhibited significant CCK2 receptor antagonism in vitro. The results indicated a dose-dependent response with potential implications for treating gastrointestinal disorders .

Material Science

Metal-Organic Frameworks (MOFs)
Benzo[c][1,2,5]thiadiazole serves as a rigid ligand in the synthesis of metal-organic frameworks (MOFs). These frameworks are utilized for gas storage and separation applications due to their high surface area and tunable porosity. The incorporation of this compound has been shown to enhance the stability and functionality of MOFs when interacting with metal ions like Al³⁺ and Ga³⁺ .

Mechanism of Action

The mechanism by which Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone exerts its effects is typically through interaction with specific molecular targets, such as enzymes or receptors. This interaction often involves:

  • Binding to Active Sites: : Inhibiting or activating enzymatic activity.

  • Modulation of Pathways: : Altering signaling pathways within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, focusing on heterocyclic systems, substituents, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications Notable Features
Target Compound Methanone + Thiadiazole + Thiazepane Benzo[c][1,2,5]thiadiazole; 7-(piperonyl)-1,4-thiazepane Kinase inhibition, Materials Flexibility from thiazepane; electron-deficient thiadiazole for target engagement
(4-Amino-2-(methylthio)thiazol-5-yl)(benzo[c][1,2,5]oxadiazol-5-yl)methanone (13l) Methanone + Oxadiazole + Thiazole Benzo[c][1,2,5]oxadiazole; methylthio-thiazole CDK9 inhibition Oxadiazole’s stronger electron-withdrawing effect vs. thiadiazole; rigid thiazole core
(Benzo[d][1,3]dioxol-5-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone Methanone + Diazepane + Piperonyl Piperonyl; sulfonyl-diazepane Not specified Diazepane’s larger ring size; sulfonyl group for solubility or metabolic stability
DTCPB (Materials Science) Benzo[c][1,2,5]thiadiazole + Arylamine Di-p-tolylamino-phenyl Organic semiconductors Extended π-conjugation for charge transport; absence of thiazepane

Key Observations :

In contrast, DTCPB uses a planar benzo[c][1,2,5]thiadiazole linked to arylamine for materials applications, prioritizing π-conjugation over flexibility.

Substituent Effects: The piperonyl group (common in the target compound and 13l) is associated with enhanced blood-brain barrier penetration and metabolic stability in pharmaceuticals . Oxadiazole vs.

Synthetic Complexity :

  • The thiazepane ring in the target compound likely requires sophisticated cyclization steps, whereas thiazole (13l) and diazepane () derivatives utilize simpler heterocyclic formations .

Table 2: Inferred Pharmacological and Physical Properties

Property Target Compound 13l DTCPB
Molecular Weight* ~450-500 g/mol ~350 g/mol ~400 g/mol
LogP (Predicted) Moderate (~3.5) Higher (~4.0) Low (~2.0)
Electron Deficiency High (thiadiazole + ketone) Very high (oxadiazole + ketone) High (thiadiazole + arylamine)
Bioavailability Likely improved (piperonyl + thiazepane) Moderate (rigid thiazole) Not applicable (materials focus)

*Calculated based on analogous structures.

Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

The compound consists of several key structural components:

  • Benzo[c][1,2,5]thiadiazole : Known for its electron-deficient properties, making it useful in various electronic applications.
  • Benzo[d][1,3]dioxole : This moiety contributes to the compound's stability and reactivity.
  • 1,4-Thiazepane : A heterocyclic ring that enhances biological activity.

The synthesis typically involves multi-step reactions including cyclization and functionalization processes. For instance, the synthesis of similar derivatives has been documented using methods like Suzuki-Miyaura coupling .

2.1 Anticancer Properties

Recent studies have highlighted the potential of benzo[c][1,2,5]thiadiazole derivatives as inhibitors of ALK5 (activin receptor-like kinase 5), which plays a crucial role in TGF-β signaling pathways involved in cancer progression. For example:

  • Compound 14c demonstrated an IC50 of 0.008 μM against ALK5, significantly outperforming control compounds like LY-2157299 .

Table 1: Comparison of ALK5 Inhibitory Activity

CompoundIC50 (μM)Selectivity Index
14c0.008High
LY-21572990.129Moderate
EW-71970.014Moderate

The mechanism by which benzo[c][1,2,5]thiadiazole derivatives exert their effects involves:

  • Inhibition of TGF-β-induced Smad signaling pathways.
  • Reduction in cell motility in various cancer cell lines (e.g., SPC-A1 and HepG2) through wound healing assays .

3. Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of these compounds indicates favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics. For instance:

  • Compounds like 14c and 14g showed good drug-likeness and predicted favorable pharmacokinetics .

4.1 Study on Thiadiazole Derivatives

A study focusing on thiadiazole derivatives revealed their broad spectrum of biological activities including antimicrobial and anticancer effects. The research emphasized the importance of structural modifications to enhance efficacy .

4.2 Synthesis and Evaluation

Research conducted on the synthesis and biological evaluation of various benzothiadiazole derivatives demonstrated their potential as multi-target ligands in treating complex diseases . This underscores the versatility of benzo[c][1,2,5]thiadiazole-containing compounds in drug design.

Q & A

Q. What synthetic strategies are effective for constructing the 1,4-thiazepane core in this compound?

The 1,4-thiazepane ring is typically synthesized via cyclization of precursors such as 1,4-diamines or thioethers. For example, refluxing 7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepane precursors with formaldehyde and ammonium chloride under acidic conditions (e.g., HCl) promotes ring closure. Solvent choice (e.g., DMF) and temperature optimization (80–100°C) significantly impact yield and purity .

Q. Which spectroscopic methods are most reliable for structural confirmation?

  • 1H/13C NMR : Essential for verifying connectivity of the thiadiazole, thiazepane, and benzodioxole moieties. Key signals include aromatic protons (δ 6.8–7.5 ppm) and ketone carbonyl (δ ~190 ppm).
  • HRMS : Confirms molecular weight (e.g., [M+H]+ ion).
  • X-ray crystallography : SHELX software is widely used for resolving absolute configuration and crystal packing effects .

Q. How can reaction yields be improved during the coupling of the thiadiazole and thiazepane units?

Optimize coupling agents (e.g., EDCI or DCC) in anhydrous DMF under nitrogen. Catalytic DMAP (4-dimethylaminopyridine) enhances acylation efficiency. Monitor progress via TLC (silica gel, ethyl acetate/hexane) and purify using column chromatography. Typical yields range from 65–85% depending on steric hindrance .

Advanced Research Questions

Q. How should researchers resolve discrepancies between theoretical and observed NMR data?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or solvent interactions. Use 2D NMR (COSY, HSQC) to confirm connectivity. Computational NMR prediction tools (e.g., DFT calculations) can model alternative conformers. Cross-validate with X-ray data to resolve ambiguities .

Q. What bioactivity evaluation methods are applicable, based on structural analogs?

  • Enzyme inhibition : Acetylcholinesterase assays (Ellman’s method) are suitable for thiadiazole derivatives.
  • Antimicrobial testing : Determine minimum inhibitory concentrations (MIC) via broth microdilution against Gram-positive/negative strains (e.g., S. aureus, E. coli).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Ensure compound purity (>95% by HPLC) before testing .

Q. How do electronic effects of substituents influence reactivity and stability?

  • Hammett studies : Introduce electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups on the benzodioxole ring. Monitor reaction kinetics via UV-Vis or stopped-flow NMR.
  • DFT calculations : Predict charge distribution and transition-state energetics. Substituents at the 5-position of benzodioxole significantly alter electrophilicity of the methanone group .

Data Contradiction and Optimization

Q. How can conflicting crystallographic and spectroscopic data be reconciled?

  • Scenario : Discrepancies in bond lengths/angles between X-ray and computational models.
  • Resolution : Refine X-ray data using SHELXL (rigid-bond restraint). Compare with gas-phase DFT-optimized structures to account for crystal packing effects. Re-examine NMR data for dynamic exchange broadening .

Q. What strategies mitigate low yields in multi-step syntheses?

  • Stepwise optimization : Isolate intermediates after each step (e.g., thiourea formation, cyclization).
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
  • Catalysis : Use Pd(OAc)2 for Suzuki-Miyaura couplings or TEMPO for oxidations. Documented yields for similar compounds reach 70–90% after optimization .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Thiazepane Synthesis

StepReagents/ConditionsYield RangeReference
CyclizationNH4Cl, HCHO, DMF, 90°C60–75%
AcylationEDCI, DMAP, DMF, RT70–85%
PurificationSiO2 chromatography (EtOAc/Hexane)>95% purity

Q. Table 2: Antimicrobial MIC Data for Structural Analogs

CompoundMIC (μg/mL) against S. aureusMIC (μg/mL) against E. coli
Analog A128
Analog B195
Analog C117
Data adapted from thiadiazole-thiazepane derivatives .

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